molecular formula C6H8BrNO B13460584 3-(Bromomethyl)-5-ethylisoxazole

3-(Bromomethyl)-5-ethylisoxazole

Cat. No.: B13460584
M. Wt: 190.04 g/mol
InChI Key: QNRSBDQXKHUBQM-UHFFFAOYSA-N
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Description

3-(bromomethyl)-5-ethyl-1,2-oxazole: is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a bromomethyl group at the 3-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-5-ethyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of 3-(bromomethyl)-5-ethyl-1,2-oxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-ethyl-1,2-oxazole, while oxidation with potassium permanganate can produce 3-(bromomethyl)-5-ethyl-1,2-oxazole-4-carboxylic acid.

Scientific Research Applications

3-(bromomethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-5-ethyl-1,2-oxazole
  • 3-(iodomethyl)-5-ethyl-1,2-oxazole
  • 3-(methyl)-5-ethyl-1,2-oxazole

Uniqueness

Compared to its analogs, 3-(bromomethyl)-5-ethyl-1,2-oxazole is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the presence of the ethyl group at the 5-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

3-(bromomethyl)-5-ethyl-1,2-oxazole

InChI

InChI=1S/C6H8BrNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3

InChI Key

QNRSBDQXKHUBQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CBr

Origin of Product

United States

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